(±)-β-Santalene-d3
CAS No.:
Cat. No.: VC0204592
Molecular Formula: C₁₅H₂₁D₃
Molecular Weight: 207.37
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₅H₂₁D₃ |
---|---|
Molecular Weight | 207.37 |
Introduction
Chemical Structure and Properties
Molecular Identification
(±)-β-Santalene-d3 is characterized by specific chemical identifiers that distinguish it in scientific literature and commercial catalogs. The compound has a defined molecular formula of C15H21D3, reflecting its composition of 15 carbon atoms, 21 hydrogen atoms, and 3 deuterium atoms . With a molecular weight of 207.37 g/mol, it is slightly heavier than its non-deuterated counterpart due to the additional neutrons in the deuterium atoms .
Structural Characteristics
The chemical structure of (±)-β-Santalene-d3 maintains the characteristic bicyclo[2.2.1]heptane skeleton of β-santalene, with three hydrogen atoms replaced by deuterium. The compound can be more precisely named as exo-2-Methyl-3-methylene-2-(4-methyl-3-pentenyl)-bicyclo[2.2.1]heptane-d3, which describes its structural arrangement in detail. This deuterated analog retains the same carbon framework as β-santalene, which belongs to the broader class of sesquiterpenes found in essential oils.
The following table summarizes the key molecular properties of (±)-β-Santalene-d3:
Property | Value |
---|---|
Molecular Formula | C15H21D3 |
Molecular Weight | 207.37 g/mol |
Synonyms | exo-2-Methyl-3-methylene-2-(4-methyl-3-pentenyl)-bicyclo[2.2.1]heptane-d3 |
Physical State | Not specified in available data |
Catalog Numbers | TCS115052, RCLS147341, VC0204592 |
Relationship to Natural Santalenes
Parent Compound Characteristics
(±)-β-Santalene-d3 is the deuterium-labeled version of (±)-β-Santalene (catalog number S115052) . The non-deuterated β-santalene is a significant component of East Indian sandalwood oil and possesses the characteristic fragrant properties associated with sandalwood . The natural β-santalene has a molecular formula of C15H24 and molecular weight of 204.35 g/mol, as seen in related structures like epi-beta-santalene .
Structural Comparison with Related Compounds
The stereospecific nature of santalenes is important when considering the structure of (±)-β-Santalene-d3. The "±" prefix indicates that the compound exists as a racemic mixture, containing equal amounts of both enantiomers. This differs from the naturally occurring cis-β-santalene, which has specific stereochemistry as indicated by its IUPAC Standard InChIKey: PGBNIHXXFQBCPU-ILXRZTDVSA-N . Understanding these stereochemical differences is crucial for researchers using these compounds in analytical studies.
Natural Sources and Occurrence
Sandalwood Components
While (±)-β-Santalene-d3 itself is synthetically produced, its non-deuterated counterpart is naturally found in East Indian sandalwood oil (Santalum album) . Sandalwood oil is rich in sesquiterpenes, with santalenes being key components that contribute to its characteristic fragrance and therapeutic properties. In Santalum species, specialized enzymes known as santalene/bergamotene synthases play a crucial role in converting farnesyl diphosphate (FPP) into various sesquiterpenes, including β-santalene .
Presence in Citrus Essential Oils
Beyond sandalwood, β-santalene has also been identified in various citrus essential oils . This cross-species presence makes santalenes interesting subjects for comparative studies of terpene biosynthesis across different plant families. The compound's occurrence in diverse botanical sources has implications for its potential applications in fragrance research and natural product chemistry.
Biosynthetic Pathways
Terpene Synthesis Mechanisms
The biosynthesis of santalenes, including β-santalene, involves complex enzymatic pathways. In plants, these sesquiterpenes are derived from farnesyl diphosphate (FPP), which serves as the fundamental precursor for all sesquiterpenes . The synthesis pathway utilizes either the mevalonate (MVA) pathway or the methylerythritol phosphate (MEP) pathway to generate the building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) .
The following table outlines the key pathways involved in terpene precursor formation:
Pathway | Starting Carbon Source | Enzyme Catalyzed Steps | Precursor Formed |
---|---|---|---|
MVA pathway | Acetyl-CoA | 6 | IPP |
MEP pathway | Pyruvate and G3P | 7 | IPP and DMAPP |
Enzyme-Mediated Synthesis
Santalene synthases (STS) are responsible for converting FPP into various santalene isomers. These enzymes accomplish complex molecular rearrangements, resulting in the characteristic bicyclic structure of santalenes . Recent research has demonstrated how mutations in specific amino acid residues of these enzymes can significantly alter their product specificity. For example, the mutation of residue F441 to valine in santalene synthase (SanSyn) enables the production of both α- and β-santalenes, demonstrating the plastic nature of these biosynthetic enzymes .
Applications in Research
Analytical Chemistry Applications
(±)-β-Santalene-d3 serves as an important tool in analytical chemistry, particularly as an internal standard for quantitative analysis. The deuterium labeling provides a mass spectral signature that is easily distinguishable from the natural compound, allowing researchers to accurately track and quantify santalene content in complex mixtures . This property makes it invaluable for studying the composition of essential oils and fragrance materials.
Analytical Characterization
Chromatographic Behavior
While specific chromatographic data for (±)-β-Santalene-d3 is not provided in the available search results, information about its non-deuterated counterpart can be informative. Cis-β-santalene has been characterized using gas chromatography, with documented retention indices on different column types . For example, on non-polar columns like SPB-1, cis-β-santalene exhibits a Kovats' retention index of 1446, while on polar columns like Megawax, it shows a retention index of 1617 . These values provide reference points that can help in the identification of santalene compounds, including their deuterated analogs.
Spectroscopic Properties
The deuterium incorporation in (±)-β-Santalene-d3 would alter its mass spectral fragmentation pattern compared to the non-deuterated compound. The three deuterium atoms increase the molecular weight by approximately 3 atomic mass units (from 204.35 to 207.37 g/mol) . This mass shift allows for selective detection and differentiation from natural santalenes in mass spectrometry applications, making it particularly useful for studies involving isotope dilution techniques.
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